[(4-Methylphenyl)methylidene]carbonohydrazonoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methylphenyl)methylidene]carbonohydrazonoyl is an organic compound with a unique structure that includes a 4-methylphenyl group attached to a carbonohydrazonoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methylidene]carbonohydrazonoyl typically involves the reaction of 4-methylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Methylphenyl)methylidene]carbonohydrazonoyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazonoyl compounds.
Scientific Research Applications
[(4-Methylphenyl)methylidene]carbonohydrazonoyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)methylidene]carbonohydrazonoyl involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
[(4-Methylphenyl)methylidene]hydrazine: Similar structure but lacks the carbonyl group.
[(4-Methylphenyl)methylidene]carbohydrazide: Contains an additional carbonyl group compared to [(4-Methylphenyl)methylidene]carbonohydrazonoyl.
[(4-Methylphenyl)methylidene]thiohydrazide: Contains a sulfur atom instead of an oxygen atom in the hydrazonoyl group.
Uniqueness
This compound is unique due to its specific combination of a 4-methylphenyl group and a carbonohydrazonoyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61199-52-8 |
---|---|
Molecular Formula |
C9H8Br2N2 |
Molecular Weight |
303.98 g/mol |
IUPAC Name |
1,1-dibromo-N-[(4-methylphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C9H8Br2N2/c1-7-2-4-8(5-3-7)6-12-13-9(10)11/h2-6H,1H3 |
InChI Key |
VCEXZRKBYNNUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.